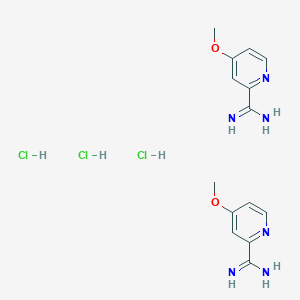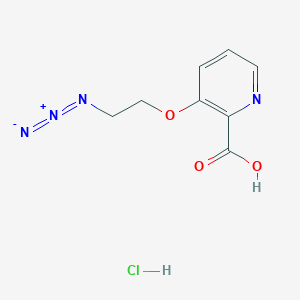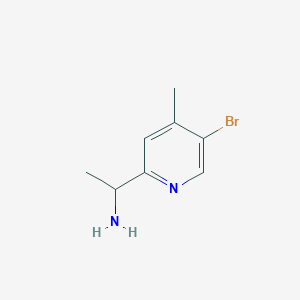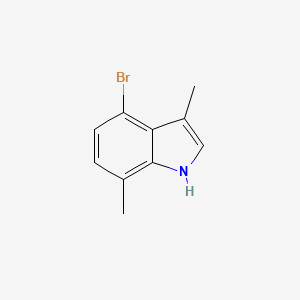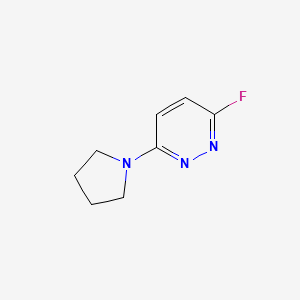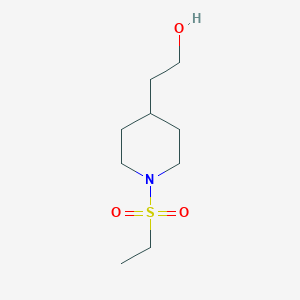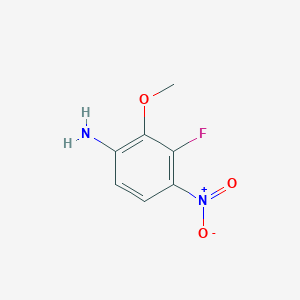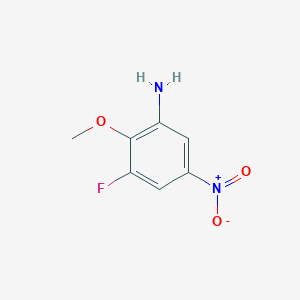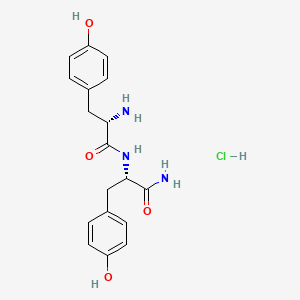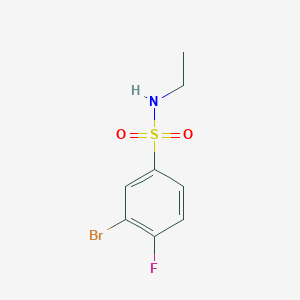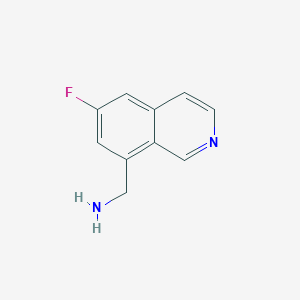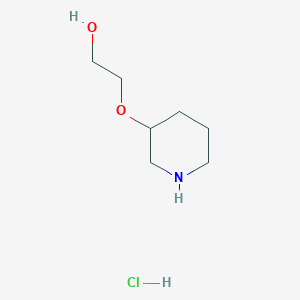
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
Vue d'ensemble
Description
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride, also known as 3-piperidinyloxyethylalcohol hydrochloride, is a compound with the molecular formula C7H16ClNO2. It has a molecular weight of 181.66 g/mol . This compound is a white powder.
Molecular Structure Analysis
The InChI code for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride is 1S/C7H15NO2.ClH/c9-4-5-10-7-2-1-3-8-6-7;/h7-9H,1-6H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride is a white powder. It has a molecular weight of 181.66 g/mol . The compound should be stored at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Derivatives : A comprehensive chapter by R. Vardanyan (2018) discusses the synthesis and pharmacological properties of derivatives of 2-(piperidin-1-yl)ethan-1-ol, among others. These derivatives have varying applications in pharmacology.
Inhibitors of Blood Platelet Aggregation : Research by J. M. Grisar et al. (1976) discovered that certain derivatives of 2-(piperidin-1-yl)ethan-1-ol effectively inhibit ADP-induced aggregation of blood platelets, a crucial function in the study of cardiovascular diseases.
Growth-Promoting Activity in Agriculture : A study by M. Omirzak et al. (2013) found that a derivative of 2-(piperidin-1-yl)ethan-1-ol hydrochloride showed significant growth-promoting activity when used in the pre-sowing treatment of beetroot seeds and potatoes.
Antibacterial Activity : Research conducted by Ram C.Merugu et al. (2010) demonstrated that certain derivatives of 2-(piperidin-1-yl)ethan-1-ol have notable antibacterial activity, which is essential for developing new antimicrobial agents.
Cytotoxic Studies and Docking Studies : A compound synthesized from 2-(piperidin-1-yl)ethan-1-ol was analyzed for its cytotoxic properties by M. Govindhan et al. (2017). This study is vital for understanding the compound's potential as a cancer therapeutic agent.
Antiarrhythmic Drug Potential : The potential of piperidyl-4-ethane derivatives, related to 2-(piperidin-1-yl)ethan-1-ol, as class III antiarrhythmic drugs was explored by R. G. Glushkov et al. (2011). This is crucial for the development of new cardiac medications.
Corrosion Inhibition on Mild Steel : A study by Mriganka Das et al. (2017) investigated the use of compounds including 2-(piperidin-1-yl)ethan-1-ol derivatives for inhibiting corrosion on mild steel, which has applications in material science and engineering.
Safety And Hazards
Propriétés
IUPAC Name |
2-piperidin-3-yloxyethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-4-5-10-7-2-1-3-8-6-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJWZNDRKWIPOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



